molecular formula C16H24N2O2 B582405 Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate CAS No. 1211596-44-9

Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate

Cat. No.: B582405
CAS No.: 1211596-44-9
M. Wt: 276.38
InChI Key: ZBGZCHPIZQCUQC-UHFFFAOYSA-N
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Description

Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate is an organic compound with the molecular formula C16H24N2O2. It is a member of the diazepane family, characterized by a seven-membered ring containing two nitrogen atoms. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with phenylhydrazine under acidic conditions to form the diazepane ring . The reaction is usually carried out in the presence of a base such as triethylamine and a catalyst like zinc chloride in methanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the phenyl group is replaced by other functional groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or tetrahydrofuran.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted diazepanes.

Scientific Research Applications

Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold in drug design.

    Medicine: Explored for its pharmacological properties, including potential use as an anxiolytic or anticonvulsant agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate is unique due to the presence of both the tert-butyl and phenyl groups, which confer specific steric and electronic properties. These features make it a valuable compound in synthetic chemistry and drug design, offering distinct advantages over similar compounds in terms of reactivity and potential biological activity.

Properties

IUPAC Name

tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-7-10-17-14(12-18)13-8-5-4-6-9-13/h4-6,8-9,14,17H,7,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGZCHPIZQCUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677562
Record name tert-Butyl 3-phenyl-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211596-44-9
Record name tert-Butyl 3-phenyl-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate
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